molecular formula C11H9ClN2 B2361732 (3-CHLOROSTYRYL)-1H-PYRAZOLE CAS No. 852691-01-1

(3-CHLOROSTYRYL)-1H-PYRAZOLE

Cat. No.: B2361732
CAS No.: 852691-01-1
M. Wt: 204.65 g/mol
InChI Key: SHJXJPOMWYIJSA-UHFFFAOYSA-N
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Description

(3-CHLOROSTYRYL)-1H-PYRAZOLE is a compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. This compound is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the 3-chlorophenyl group and the ethenyl linkage adds to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-CHLOROSTYRYL)-1H-PYRAZOLE typically involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic or basic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(3-CHLOROSTYRYL)-1H-PYRAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-CHLOROSTYRYL)-1H-PYRAZOLE has been extensively studied for its applications in various scientific fields:

Mechanism of Action

The mechanism of action of (3-CHLOROSTYRYL)-1H-PYRAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(E)-2-(4-Chlorophenyl)ethenyl]-1H-pyrazole
  • 1-[(E)-2-(4-Chlorophenyl)ethenyl]pyrazole

Uniqueness

(3-CHLOROSTYRYL)-1H-PYRAZOLE is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. The presence of the ethenyl linkage also contributes to its distinct chemical properties compared to other pyrazole derivatives .

Properties

IUPAC Name

5-[2-(4-chlorophenyl)ethenyl]-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2/c12-10-4-1-9(2-5-10)3-6-11-7-8-13-14-11/h1-8H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJXJPOMWYIJSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=NN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852691-01-1
Record name 3-[2-(4-Chlorophenyl)ethenyl]-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852691-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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